molecular formula C10H9BrF3NO4S B6661459 3-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid

3-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid

Cat. No.: B6661459
M. Wt: 376.15 g/mol
InChI Key: BQZMEEGKSJJACI-UHFFFAOYSA-N
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Description

3-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is a complex organic compound known for its distinctive structure, featuring a brominated phenyl ring with trifluoromethyl and sulfonylamino functional groups, as well as a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Halogenation: : The synthesis often starts with the bromination of 3,5-diaminobenzotrifluoride, achieving selective introduction of the bromine atom at the ortho position.

  • Sulfonylation: : Next, the brominated compound undergoes a sulfonylation reaction with a suitable sulfonyl chloride reagent, forming the sulfonylamino derivative.

  • Amidation: : Finally, the sulfonylamino derivative is amidated with propanoic acid under suitable conditions, often involving the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: : The industrial production of 3-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid typically involves continuous flow processes for each step to ensure high yield and purity. These processes are optimized for scalability and efficiency, using advanced reactors and precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Given the presence of the bromine atom, the compound readily participates in nucleophilic aromatic substitution reactions.

  • Oxidation and Reduction: : The sulfonylamino group can undergo redox reactions under specific conditions, influencing the overall reactivity.

  • Amidation and Esterification: : The propanoic acid moiety allows for further functionalization via amidation and esterification reactions.

Common Reagents and Conditions

  • Nucleophilic substitution reactions often employ bases like K2CO3 or NaH.

  • Oxidation reactions may use reagents such as PCC (Pyridinium chlorochromate).

  • Reduction reactions may involve agents like LiAlH4.

Major Products: : The reactions typically yield products with modified functional groups, such as substituted aromatics or derivatives with different oxidation states.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Biology : Its structural motifs are explored for designing enzyme inhibitors or receptor antagonists. Medicine : Investigated for its potential in developing anti-inflammatory or anticancer agents. Industry : Utilized in creating specialty chemicals and materials with specific desired properties.

Mechanism of Action

Molecular Targets and Pathways: : The compound acts by interacting with specific biomolecules, such as proteins or nucleic acids, through its reactive functional groups. It may inhibit enzymatic activity or alter signaling pathways by binding to active sites or modulating molecular interactions.

Comparison with Similar Compounds

Comparison with Other Compounds: : Compared to other sulfonylamino or trifluoromethyl-substituted aromatic compounds, 3-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid exhibits unique reactivity patterns due to the presence of both bromine and propanoic acid moieties.

Similar Compounds

  • 3-Bromo-4-(trifluoromethyl)aniline

  • 5-Bromo-2-(trifluoromethyl)benzenesulfonamide

  • 4-Sulfonylaminobenzoic acid

These compounds share some structural similarities but differ in functional groups and overall chemical behavior.

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Properties

IUPAC Name

3-[[3-bromo-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO4S/c11-7-3-6(10(12,13)14)4-8(5-7)20(18,19)15-2-1-9(16)17/h3-5,15H,1-2H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZMEEGKSJJACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)NCCC(=O)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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